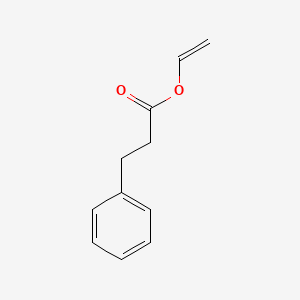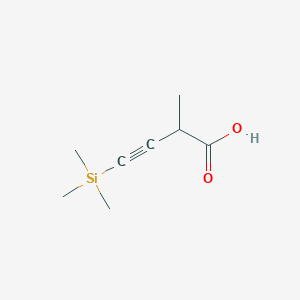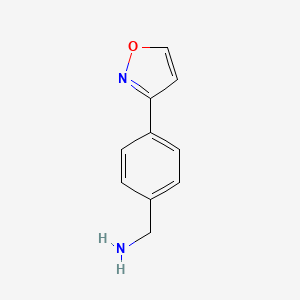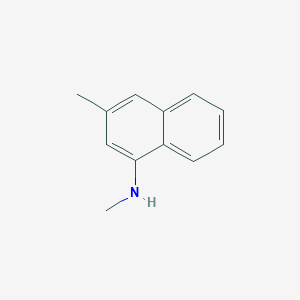
4-(3-Methyloxetan-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyloxetan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It features a benzonitrile group attached to a 3-methyloxetane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-methyloxetane in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyloxetan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Methyloxetan-3-yl)benzoic acid.
Reduction: 4-(3-Methyloxetan-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methyloxetan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyloxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyloxetan-3-yl)benzaldehyde
- 4-(3-Methyloxetan-3-yl)benzoic acid
- 4-(3-Methyloxetan-3-yl)benzylamine
Uniqueness
4-(3-Methyloxetan-3-yl)benzonitrile is unique due to the presence of both a nitrile group and a 3-methyloxetane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(3-methyloxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
InChI Key |
MQGUTDKAQPAGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)





![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)




![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
